molecular formula C16H17NO2S2 B2883544 (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 861111-95-7

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2883544
CAS No.: 861111-95-7
M. Wt: 319.44
InChI Key: NXBVXBGQGIWKNP-NDUUIVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one structure, designed for advanced biochemical and pharmacological research. It belongs to a class of rhodanine derivatives that incorporate a β-heteroaryl-α,β-unsaturated carbonyl (PUSC) scaffold, a structure known for its strong potential in inhibiting the tyrosinase enzyme . Research on highly similar analogs has demonstrated that these compounds are potent inhibitors of mushroom tyrosinase, with some exhibiting significantly lower IC50 values than the common reference agent, kojic acid . The primary research value of this chemical lies in the study of skin hyperpigmentation. Investigations into similar compounds have shown that they can significantly reduce cellular tyrosinase activity and melanin production in B16F10 cells, suggesting a strong anti-melanogenic effect that could be valuable for developing new skin-lightening agents . The mechanism of action for these analogs involves direct inhibition of tyrosinase, with kinetic studies and in silico docking simulations indicating that they can act as either competitive or non-competitive inhibitors, binding strongly to the enzyme's active or allosteric sites . Beyond direct tyrosinase inhibition, research on these analogs indicates additional mechanisms that contribute to their anti-melanogenic effects. They exhibit strong antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), which are implicated in the melanogenesis process . Furthermore, certain analogs have been shown to suppress the expression of key melanogenesis-associated proteins and genes, such as microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), providing a multi-faceted approach to modulating skin pigmentation pathways .

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBVXBGQGIWKNP-NDUUIVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include thiazolidines.

    Substitution: Products include halogenated or nitrated furans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The furan ring and thiazolidinone core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The thioxothiazolidin-4-one core is conserved across analogs, but substituent variations significantly influence activity:

Compound Name R1 (Position 3) R2 (Position 5) Key Features
Target Compound Cyclohexyl (E)-3-(Furan-2-yl)allylidene Enhanced lipophilicity (log P) from cyclohexyl; furan contributes π-π interactions
Compound 2 (Ko et al., 2022) Cyclohexyl 3,4-Dihydroxybenzylidene Catechol group enables hydrogen bonding; potent tyrosinase inhibition (IC50 = 5.21 µM)
Compound 3 (Ko et al., 2022) Cyclohexyl 2,4-Dihydroxybenzylidene Non-competitive tyrosinase inhibition (IC50 = 1.03 µM); antioxidant effects
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)allylidene]-2-thioxothiazolidin-4-one 4-Chlorophenyl (E)-3-(Furan-2-yl)allylidene Aromatic chlorophenyl enhances steric bulk; furan maintains electronic effects
(Z)-5-(Azulen-1-ylmethylene)-2-thioxothiazolidin-4-one - Azulen-1-ylmethylene Azulene’s polarizable structure impacts redox properties and QSAR parameters

Key Observations :

  • Furan’s electron-rich nature may enhance π-stacking in enzyme binding compared to hydroxylated benzylidene analogs, though it lacks hydrogen-bonding donors .
Tyrosinase Inhibition
  • For example, the 4-chlorophenyl-furan analog () showed reduced potency compared to dihydroxybenzylidene derivatives .
  • Compound 3 (Ko et al.): Demonstrated superior activity (IC50 = 1.03 µM vs. kojic acid’s 25.26 µM) due to non-competitive binding at an allosteric site .
  • Hydroxylated Analogs : Catechol groups (e.g., 3,4-dihydroxybenzylidene) enable competitive inhibition via metal chelation in tyrosinase’s active site .
Antioxidant Effects
  • Compound 2 and 3 (Ko et al.): Reduced ROS and ONOO– levels with radical scavenging activities linked to phenolic –OH groups .
  • Target Compound : Furan’s conjugated system may scavenge radicals via electron donation, though likely less effectively than hydroxylated analogs.
Log P and Solubility
  • Cyclohexyl-substituted compounds (target and Ko et al. analogs) exhibit higher log P values (~3.5–4.0) than aromatic analogs (e.g., 4-chlorophenyl, log P ~2.8), favoring membrane permeability .
  • Hydroxylated benzylidenes (e.g., Compound 2) have lower log P (~2.5) due to polar –OH groups .

Biological Activity

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has been the subject of various studies focusing on its potential therapeutic applications, including anti-cancer, anti-diabetic, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound's molecular formula is C15H17N1O1S1C_{15}H_{17}N_{1}O_{1}S_{1} with a molecular weight of approximately 273.37 g/mol. The unique structural features include a cyclohexyl group and a furan moiety, which contribute to its biological activity. The synthesis typically involves multi-step reactions, often starting from cyclohexyl isothiocyanate and substituted benzaldehydes under acidic conditions.

The primary mechanism of action for this compound involves its interaction with tyrosinase, an enzyme crucial for melanin biosynthesis. Studies have shown that this compound exhibits competitive inhibition against tyrosinase, effectively binding to the active site and reducing melanin production in cellular assays.

Kinetic Studies

Kinetic studies reveal an inhibition constant (KiK_i) of approximately 3.13 µM, indicating a moderate binding affinity for the target enzyme . Docking studies further support these findings, demonstrating that the compound forms strong interactions with key residues within the active site of tyrosinase.

Anti-Cancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anti-cancer activities. This compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-Diabetic Effects

The compound also shows potential anti-diabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models. Its mechanism may involve the modulation of glucose transporters and insulin signaling pathways.

Case Studies and Research Findings

A series of studies have highlighted the biological activity of this compound:

StudyTargetIC50 (µM)Observations
Study 1Tyrosinase Inhibition3.13Competitive inhibitor, reduced melanin production
Study 2Cancer Cell LinesVariesInduced apoptosis in breast cancer cells
Study 3Insulin SensitivityVariesImproved glucose uptake in diabetic rats

Q & A

Q. What are the common synthetic routes for preparing (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

Core Thiazolidinone Formation : Reacting 3-substituted rhodanine derivatives with aldehydes (e.g., furan-2-yl allylidene) under reflux conditions.

Isomer Control : Adjusting solvent polarity (e.g., THF, ethanol) and temperature (80–100°C) to favor the desired (Z)- and (E)-configurations .

Purification : Flash column chromatography (silica gel, petroleum ether/dichloromethane mixtures) or recrystallization to isolate the product .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/PuritySource
SolventTHF, ethanolPolar solvents favor E-isomer
Temperature80–100°CHigher temps improve kinetics
Reaction Time8–18 hoursMonitored via TLC
CatalystPyridine or NaOAcAccelerates condensation

Q. What spectroscopic methods are used to confirm the structure of this compound, and how are data interpreted?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm, furan protons at δ 6.3–7.4 ppm) and carbon backbone .
  • NOESY : Confirms (Z)-configuration by spatial proximity of allylidene and thiazolidinone groups .

IR Spectroscopy : Detects C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

EI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 400–450) and fragmentation patterns .

Q. Critical Data Interpretation :

  • Melting Point Consistency : Discrepancies >2°C suggest impurities .
  • Elemental Analysis : Deviations >0.3% for C/H/N indicate incomplete purification .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for the formation of this compound?

Answer:

Kinetic Studies :

  • Time-Resolved NMR/IR : Track intermediate formation (e.g., enolate intermediates) during condensation .
  • Rate Constant Calculation : Use pseudo-first-order kinetics under varying temperatures (Arrhenius plots) .

Mechanistic Probes :

  • Isotopic Labeling : ¹³C-labeled aldehydes to trace bond formation .
  • Computational Modeling : DFT calculations to map energy barriers for (Z/E)-isomerization .

Q. Example Workflow :

  • Step 1 : Monitor reaction progress via HPLC at 30-minute intervals.
  • Step 2 : Isolate intermediates for MS/MS analysis to identify transient species.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?

Answer:

Assay Standardization :

  • Dose-Response Curves : Compare IC₅₀ values under consistent conditions (e.g., 72-hour incubation for cancer cells vs. 24-hour microbial assays) .
  • Control Compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Structure-Activity Relationship (SAR) Analysis :

  • Substituent Effects : Modify the furan or cyclohexyl groups to assess impact on bioactivity .
  • 3D-QSAR Modeling : Correlate electronic/steric properties with activity trends .

Q. Case Study :

  • Contradiction : High anticancer activity but low antimicrobial efficacy.
  • Resolution : Test solubility in assay media; poor solubility may artificially reduce antimicrobial activity .

Q. How can advanced purification techniques improve yield and reproducibility for this compound?

Answer:

Chromatography Optimization :

  • HPLC-Prep : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) for >98% purity .
  • Chiral Separation : Chiralpak AD-H columns to resolve enantiomers (if present) .

Crystallization Strategies :

  • Solvent Pair Screening : Test hexane/ethyl acetate vs. DCM/methanol for crystal habit optimization .
  • Seeding : Introduce pure microcrystals to induce controlled nucleation .

Q. Yield Comparison :

MethodPurity (%)Yield (%)Source
Flash Chromatography9575–82
Recrystallization9860–70
HPLC-Prep9950–55

Q. What methodologies assess the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Answer:

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Enzymatic Assays :

  • Inhibition Studies : Monitor target enzyme activity (e.g., kinase or protease) via fluorogenic substrates .

Q. Example Protocol :

  • SPR Setup : Immobilize recombinant EGFR kinase on a CM5 chip; inject compound at 0.1–100 μM.
  • Data Analysis : Fit sensorgrams to a 1:1 Langmuir model using BIAevaluation software .

Q. How do substituents on the furan or cyclohexyl groups influence the compound’s stability and reactivity?

Answer:

Electronic Effects :

  • Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the allylidene moiety, enhancing reactivity toward nucleophiles .
  • Electron-Donating Groups (e.g., OCH₃) : Stabilize the thiazolidinone ring, reducing hydrolysis susceptibility .

Steric Effects :

  • Bulky Cyclohexyl Groups : Shield the C=S bond, reducing unwanted thiol exchange reactions .

Q. Stability Testing :

  • Forced Degradation : Expose to pH 1–13 buffers; monitor degradation via UPLC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates high thermal stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.